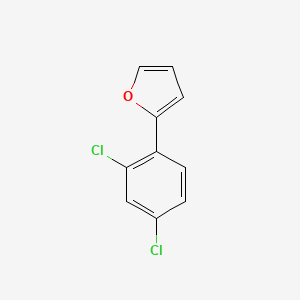

2-(2,4-Dichlorophenyl)furan

Description

Significance of Furan-Based Heterocycles in Synthetic and Mechanistic Chemistry

Furan (B31954), a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone of organic chemistry. numberanalytics.combritannica.com First isolated in 1870, furan and its derivatives are prized for their versatility as building blocks in the synthesis of more complex molecules. numberanalytics.com Their unique reactivity allows them to participate in a wide array of chemical transformations, making them indispensable in the creation of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnumberanalytics.com

The furan ring's aromaticity, while contributing to its stability, is less pronounced than that of benzene (B151609), rendering it susceptible to reactions that can open the ring or lead to substitutions. acs.org This reactivity is a key feature, enabling chemists to convert furans into a variety of other cyclic and acyclic structures. acs.org Furan derivatives are integral to numerous natural products and have been incorporated into a range of therapeutic agents, demonstrating antibacterial, antifungal, anti-inflammatory, and anticancer properties. ijabbr.com

Academic Relevance of Halogenated Aromatic Scaffolds

The introduction of halogen atoms, such as chlorine, to aromatic rings is a powerful strategy in medicinal chemistry. frontiersin.org Halogenated organic compounds are fundamental building blocks in modern chemistry, with their utility significantly enhanced by the development of metal-catalyzed coupling reactions. osaka-u.ac.jp Approximately 25% of licensed drugs contain organohalogens, with chlorine being present in 38% of these. frontiersin.org

The presence of halogens can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. frontiersin.orgacs.org For instance, the dichlorophenyl group in 2-(2,4-Dichlorophenyl)furan can enhance the compound's stability and modulate its electronic properties. Halogenated scaffolds are frequently employed in the development of new drugs, with research indicating their potential in creating targeted anticancer therapies with reduced toxicity. researchgate.net

Overview of Research Trajectories for this compound and Closely Related Analogs

The convergence of the furan ring and the dichlorophenyl moiety in this compound creates a molecule with a unique set of properties that are actively being explored in various research domains. Current investigations are focused on several key areas:

Synthesis of Novel Derivatives: Researchers are actively developing new synthetic methods to create analogs of this compound. smolecule.com These efforts often involve modifying the core structure by introducing different functional groups to explore how these changes affect the molecule's chemical and biological activity. For example, the synthesis of thiazole (B1198619) and pyrazoline derivatives incorporating the this compound scaffold has been reported. smolecule.comnih.gov

Exploration of Biological Activity: A significant portion of the research on this compound and its analogs is directed towards discovering their potential therapeutic applications. Studies have investigated the antimicrobial and anticancer properties of molecules containing the 5-(2,4-dichlorophenyl)furan moiety. smolecule.comnih.govontosight.ai For instance, certain chalcone (B49325) and pyrazoline derivatives have shown promising biological activities. nih.gov

Materials Science Applications: The unique electronic and structural characteristics of halogenated furan derivatives suggest their potential use in the development of new materials. While this area is less explored than the medicinal chemistry applications, the principles of furan-based polymer chemistry provide a foundation for future research in this direction. numberanalytics.com

The following table provides a summary of some of the reported derivatives of this compound and their primary areas of research:

| Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | Area of Research | Reference |

| 2-(2,4-Dichlorophenyl)-1-(furan-2-yl)ethanone | C12H8Cl2O2 | 255.09 | Chemical Synthesis | nih.gov |

| N-[[5-(2,4-Dichlorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine hydrochloride | C16H18Cl3NO2 | 362.7 | Medicinal Chemistry | |

| 4-[5-(2,4-Dichlorophenyl)furan-2-yl]-2-methyl-1,3-thiazole | C14H9Cl2NOS | Not specified in snippets | Medicinal Chemistry, Materials Science | smolecule.com |

| 2-{[2-(2,4-Dichlorophenyl)ethyl]amino}-N-[(furan-2-yl)methyl]acetamide | C15H16Cl2N2O2 | 327.21 | Chemical Synthesis | molport.com |

| 5-(2,4-Dichlorophenyl)-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide | C18H13Cl2NO2S | 378.27 | Chemical Synthesis | molport.com |

| N-[[5-(2,4-Dichlorophenyl)furan-2-yl]methyl]-1-pyridin-3-ylmethanamine hydrochloride | C17H15Cl2N2O·HCl | 369.7 | Chemical Synthesis | |

| 5-(2,4-Dichlorophenyl)-2-furoic acid | C11H6Cl2O3 | ~281.09 | Medicinal Chemistry | ontosight.ai |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dichlorophenyl)furan | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2O/c11-7-3-4-8(9(12)6-7)10-2-1-5-13-10/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRXLJBRJNRFZQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101310453 | |

| Record name | 2-(2,4-Dichlorophenyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101310453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.06 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38527-61-6 | |

| Record name | 2-(2,4-Dichlorophenyl)furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38527-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,4-Dichlorophenyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101310453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 2,4 Dichlorophenyl Furan and Its Congeners

Classical Approaches to Furan (B31954) Ring Synthesis

Traditional methods for constructing the furan ring have long been the bedrock of heterocyclic chemistry. These approaches typically involve the cyclization of acyclic precursors.

Paal–Knorr Cyclization Adaptations

The Paal–Knorr synthesis, first reported in 1884, is a cornerstone for the formation of substituted furans from 1,4-dicarbonyl compounds. wikipedia.org The reaction is typically catalyzed by acid and involves the dehydration of the diketone to form the furan ring. wikipedia.orgalfa-chemistry.com The versatility of this method allows for the synthesis of a wide array of furans, as the substituents on the starting dione (B5365651) can be varied (H, aryl, or alkyl). wikipedia.org

The mechanism involves the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl, leading to a hemiacetal intermediate. wikipedia.org Subsequent dehydration yields the furan product. wikipedia.org While historically effective, the Paal-Knorr synthesis has been noted for sometimes requiring harsh conditions, such as prolonged heating in acid, which can be incompatible with sensitive functional groups. wikipedia.org Modern adaptations have focused on milder conditions and expanding the availability of the 1,4-diketone precursors. wikipedia.orgorganic-chemistry.org For instance, phosphoric acid has been employed as both a solvent and a catalyst, offering an organic-solvent-free system. researchgate.net

A key challenge has been the synthesis of the requisite 1,4-dicarbonyl precursors. alfa-chemistry.com However, recent advancements have significantly improved access to these starting materials, thereby enhancing the utility of the Paal-Knorr reaction. organic-chemistry.org

Feist–Benary Synthesis Modifications

The Feist–Benary synthesis provides an alternative classical route to substituted furans, involving the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base like ammonia (B1221849) or pyridine. wikipedia.orgambeed.com This method is mechanistically related to the Knoevenagel condensation, followed by an intramolecular nucleophilic substitution. wikipedia.org

The process begins with the deprotonation of the β-dicarbonyl compound to form an enolate, which then attacks the α-halo ketone. quimicaorganica.orgyoutube.com The resulting intermediate undergoes cyclization and dehydration to afford the furan. youtube.com This method has been widely applied for preparing polysubstituted furan derivatives. rsc.org

Modifications to the Feist-Benary synthesis have been developed to broaden its scope. For example, propargyl sulfonium (B1226848) salts can be used in place of α-halo ketones. wikipedia.org Additionally, enantioselective versions of the reaction have been developed using chiral auxiliaries derived from cinchona alkaloids. wikipedia.org These adaptations allow for the synthesis of a wider range of functionalized and chiral furans.

Transition Metal-Catalyzed Coupling Reactions for Arylfuran Formation

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon bonds, including the arylation of furan rings. These methods offer a powerful strategy for synthesizing 2-arylfurans with high efficiency and selectivity.

The Suzuki-Miyaura cross-coupling reaction is a prominent example, frequently used to synthesize aryl-core compounds due to its mild reaction conditions, tolerance of diverse functional groups, and the commercial availability of a wide range of boronic acid reagents. morressier.com This reaction typically involves the coupling of a halo-furan with an arylboronic acid in the presence of a palladium catalyst and a base. mdpi.comsemanticscholar.org Researchers have developed one-pot Suzuki-Miyaura coupling processes using di-brominated furans to produce tri-substituted furans. morressier.com Optimized conditions often utilize Pd(OAc)₂ as the catalyst, sodium carbonate as the base, and a mixed solvent system like water/dimethylformamide (DMF). morressier.com The Suzuki coupling is particularly useful for accessing 3-arylthiophenes and -furans, which are less accessible through traditional electrophilic substitution. acs.org

Another significant method is the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-copper system. acs.orgrsc.org This reaction has been adapted for the synthesis of polysubstituted furans. acs.org For instance, a cascade Sonogashira coupling followed by cyclization of α-bromoenaminones with terminal alkynes has been developed to produce highly substituted 3-formyl furans. rsc.org The synthesis of benzo[b]furans can also be achieved through a Sonogashira coupling of o-iodoanisoles and terminal alkynes, followed by an electrophilic cyclization. organic-chemistry.org

Other transition metals like nickel have also been employed. Nickel(II)-phosphine complexes can catalyze the cross-coupling of Grignard reagents with halofurans to produce arylfurans. acs.org Furthermore, metal-catalyzed [2+2+2] and [4+2] cycloaddition reactions provide an atom-economic route to α-(hetero)arylfurans from renewable furanic platform chemicals. researchgate.net

Table 1: Comparison of Transition Metal-Catalyzed Coupling Reactions for Arylfuran Synthesis

| Reaction | Catalyst System | Substrates | Key Features |

| Suzuki-Miyaura Coupling | Palladium (e.g., Pd(OAc)₂) + Base | Halofuran + Arylboronic acid | Mild conditions, high functional group tolerance, commercially available reagents. morressier.commdpi.com |

| Sonogashira Coupling | Palladium/Copper | Terminal alkyne + Aryl/Vinyl halide | Forms C(sp)-C(sp²) bonds, useful for cascade reactions leading to furan rings. acs.orgrsc.org |

| Nickel-Catalyzed Coupling | Nickel(II)-phosphine complex | Halofuran + Grignard reagent | Alternative to palladium-based systems. acs.org |

Multi-Component Reactions (MCRs) in Furan Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. This approach offers significant advantages in terms of atom economy, reduced waste, and operational simplicity, making it a powerful tool for the synthesis of complex molecules like substituted furans. rsc.orgnih.gov

Several MCRs have been developed for the synthesis of diverse furan analogues. One such method involves the FeCl₃ or MeSO₃H-catalyzed reaction of arylglyoxals, cyclic dicarbonyl compounds, and phenols, which yields structurally diverse furans in moderate to good yields under mild conditions. rsc.org Another example is a one-pot, catalyst-free synthesis of highly functionalized furans from arylglyoxals, acetylacetone, and phenols in refluxing acetone (B3395972) with triethylamine (B128534) as a base. nih.gov

The Hantzsch synthesis, traditionally used for pyridines, has also been adapted for furans. dspmuranchi.ac.inwikipedia.org A modified, three-component Hantzsch reaction can produce 2,3-dicarbonylated furans. researchgate.net Furthermore, thiazolium salt-mediated MCRs of aldehydes and dimethyl acetylenedicarboxylate (B1228247) (DMAD) provide a facile route to highly functionalized 3-aminofurans. acs.org A lipase-catalyzed, one-pot, three-component reaction of benzoylacetonitriles, aldehydes, and benzoyl chlorides has also been reported for the synthesis of tetrasubstituted furans. mdpi.com

Table 2: Examples of Multi-Component Reactions for Furan Synthesis

| Reactants | Catalyst/Conditions | Product Type |

| Arylglyoxals, cyclic dicarbonyls, phenols | FeCl₃ or MeSO₃H | Structurally diverse furans rsc.org |

| Arylglyoxals, acetylacetone, phenols | Triethylamine, refluxing acetone | Highly functionalized furans nih.gov |

| Thiazolium salts, aldehydes, DMAD | Base (NaH) | 3-Aminofurans acs.org |

| Benzoylacetonitriles, aldehydes, benzoyl chlorides | Novozym 435, tributylphosphine | Tetrasubstituted furans mdpi.com |

Advanced Synthetic Techniques and Reaction Conditions

To overcome the limitations of classical methods, such as harsh reaction conditions and long reaction times, advanced synthetic techniques have been developed. These modern approaches often lead to improved yields, higher purity, and more environmentally friendly processes.

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. at.uaunivpancasila.ac.id By utilizing microwave irradiation, reactions that would typically require hours of conventional heating can often be completed in minutes. scirp.orgrsc.org This is attributed to the efficient and uniform heating of the reaction mixture. rsc.org

The Paal-Knorr synthesis has been successfully adapted to microwave conditions. organic-chemistry.org For example, a three-step, regiocontrolled synthesis of polysubstituted furans, pyrroles, and thiophenes utilizes a microwave-assisted Paal-Knorr condensation as the key cyclization step. researchgate.net This approach allows for the transformation of 1,4-diketones into the corresponding heterocycles under significantly reduced reaction times. researchgate.net

Microwave irradiation has also been applied to other furan syntheses. For instance, the synthesis of N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran (B146720) and various amines has been optimized under microwave heating. pensoft.net The Hantzsch dihydropyridine (B1217469) synthesis, which can be adapted for furan analogues, has also been effectively performed using microwave chemistry. wikipedia.orgresearchgate.net The benefits of MAOS include not only dramatic rate enhancements but also often higher product yields and cleaner reactions. at.ua

Ultrasound-Mediated Reaction Pathways

Ultrasound irradiation has emerged as a significant green chemistry tool in organic synthesis, often leading to higher yields, shorter reaction times, and milder reaction conditions compared to conventional methods. innovareacademics.inresearchgate.netnih.gov This technique, known as sonochemistry, utilizes acoustic cavitation to create localized high-pressure and high-temperature zones, which can enhance reaction rates and efficiency. acs.orgdntb.gov.ua

In the context of furan synthesis, ultrasound has been successfully employed to promote various cyclization and condensation reactions. For instance, the synthesis of 2-furan-2-yl-4H-chromen-4-one derivatives has been achieved through an ultrasound-assisted oxidative cyclization of chalcones using iodine in dimethyl sulfoxide (B87167) (DMSO). innovareacademics.inresearchgate.netresearchgate.net This method provides advantages in terms of simplicity, reduced reaction time, and improved yields. Similarly, a series of (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one derivatives were synthesized in good to excellent yields under ultrasonic irradiation, highlighting the protocol's mild conditions and energy efficiency. researchgate.net Another application involves the three-component reaction of isatoic anhydride, 2-furoic hydrazide, and substituted salicylaldehydes in an ethanol/water system, catalyzed by p-TSA under ultrasound, to produce 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamides. nih.gov

While a direct ultrasound-mediated synthesis of 2-(2,4-Dichlorophenyl)furan is not explicitly detailed in the reviewed literature, the principles are broadly applicable. A plausible pathway could involve the sonochemical Claisen-Schmidt condensation of 2,4-dichlorobenzaldehyde (B42875) with a suitable ketone, followed by a cyclization step to form the furan ring. The synthesis of 1,2-diarylethanols, such as 1-(2,4-dichlorophenyl)-2-(2-nitrophenyl)ethanol, has demonstrated improved yields and reaction rates with ultrasound assistance, showcasing the utility of this method for reactions involving the 2,4-dichlorophenyl moiety. nih.gov

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis

| Method | Reaction Time | Yield | Conditions |

|---|---|---|---|

| Conventional Heating | Several hours to days | Moderate | High temperature, often requires strong bases or expensive metals. nih.gov |

| Ultrasound Irradiation | Minutes to a few hours | Good to Excellent | Ambient temperature, clean conditions. researchgate.netnih.govresearchgate.net |

Metal-Free Catalytic Approaches for Furan Derivatives

The development of metal-free catalytic systems is a significant goal in organic synthesis to create more economical and environmentally benign processes. mdpi.com Several metal-free strategies have been reported for the synthesis of polysubstituted furans.

One notable approach involves a base-catalyzed reaction between α-hydroxy ketones and cyano compounds. mdpi.comresearchgate.net This method proceeds under relatively mild conditions, uses readily available starting materials, and tolerates a good range of functional groups, yielding tetrasubstituted furans with amino and cyano moieties. mdpi.com Organic bases like triethylamine or diethylamine (B46881) have been used to catalyze the synthesis of tetrasubstituted furans. mdpi.com

Another powerful metal-free method is the use of Lewis acids like boron trifluoride etherate (BF₃·OEt₂). A one-flask approach for synthesizing multi-substituted furans involves a formal [4 + 1] reaction of 3-chloro-3-phenyldiazirines and α,β-alkenyl ketones, promoted by BF₃·OEt₂. rsc.org This protocol integrates cyclopropanation, Cloke–Wilson rearrangement, and elimination steps. Additionally, a BF₃·OEt₂-assisted synthesis of highly substituted furans from 2-(aziridin-2-ylmethylene)malonate has been developed, which proceeds via an intramolecular aziridine (B145994) ring-opening followed by aromatization. acs.org This method is highly atom-economical as all atoms from the starting material are incorporated into the final product. acs.org

Synthetic Routes for Incorporating the 2,4-Dichlorophenyl Moiety

The 2,4-dichlorophenyl group is a common structural motif in various biologically active compounds. Its incorporation into a molecule can be achieved through several standard synthetic transformations.

A common precursor for introducing this moiety is 2,4-dichlorobenzaldehyde. This aldehyde can undergo condensation reactions, such as a modified Mannich reaction with 1H-imidazole and formaldehyde, to form intermediates that can be further elaborated. Another route involves the reaction of 3-(2,4-dichlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one with thiosemicarbazide (B42300) to create pyrazoline derivatives containing the 2,4-dichlorophenyl group. mdpi.com

The synthesis of butanediol (B1596017) derivatives bearing the 2,4-dichlorophenyl substituent often involves multi-step chemical reactions. ontosight.ai These can include the introduction of the dichlorophenyl group via reactions like Friedel-Crafts alkylation or by using organometallic reagents derived from 2,4-dichlorohalobenzenes. The synthesis of 1-{4-[(4-Amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-yl)methyl]phenyl}-3-(2,6-dichlorophenyl)-thiourea demonstrates the construction of complex heterocyclic systems starting from a dichlorophenyl-containing building block. mdpi.com

Chiral Synthesis Approaches

The synthesis of enantiomerically pure furan derivatives is of great interest as these structures are key components of many natural products and bioactive compounds. benthamdirect.com Several strategies have been developed for the asymmetric synthesis of chiral furans.

Chemoenzymatic methods offer a powerful route to chiral furan building blocks. For example, the enantioselective reduction of 2-acetylfuran (B1664036) using Thermoanaerobium brockii alcohol dehydrogenase can produce the corresponding chiral alcohol with high enantiomeric excess. acs.orgacs.org This can be followed by kinetic resolution using lipases to further enhance optical purity. acs.org

Organocatalysis provides another versatile platform for chiral furan synthesis. A novel reaction using amino catalysis to react aldehydes with alkynyl-substituted enones produces chiral trisubstituted allenes, which can then be converted into chiral furan derivatives with excellent stereoselectivity. nih.gov Another sophisticated approach involves a central-to-axial chirality interconversion. anr.fr In this method, an enantioselective organocatalyzed reaction first establishes a stereocenter, which is then converted to axial chirality through an oxidative aromatization step, yielding atropisomeric 4-aryl-furans. anr.fr

Regioselective Synthesis of Polysubstituted Furans

Controlling the substitution pattern on the furan ring is a crucial aspect of furan chemistry. Various transition-metal-catalyzed reactions have been developed to achieve high regioselectivity in the synthesis of polysubstituted furans. acs.orgnih.gov

Gold Catalysis : A gold-catalyzed cascade cycloisomerization/ring-opening of allenyl ketones bearing a cyclopropyl (B3062369) moiety allows for modular and regioselective access to tri- or tetrasubstituted furans. acs.orgnih.gov This process involves a novel 1,2-gold carbene transfer. acs.orgnih.gov

Cobalt Catalysis : Cobalt(II) porphyrin complexes can catalyze the metalloradical cyclization of alkynes with α-diazocarbonyls. nih.gov This method produces polyfunctionalized furans with complete regioselectivity under mild conditions and demonstrates a high tolerance for various functional groups. nih.gov

Copper Catalysis : Copper(I) salts catalyze the reaction of (bis-alkynyl)methyl carboxylates to regioselectively yield highly substituted furans. acs.org The reaction is believed to proceed through a (2-furyl)carbene complex intermediate. acs.org

Titanium-Mediated Synthesis : In-situ generated titanium enolates from ketones and titanium tetraisopropoxide can react with α-chloroketones in a domino cross-coupling/cyclodehydration or aldol-addition/cyclocondensation to provide polysubstituted and fused furans with high regioselectivity. organic-chemistry.org This method offers a scalable alternative to traditional furan syntheses like the Feist–Bénary and Paal-Knorr reactions. organic-chemistry.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-furan-2-yl-4H-chromen-4-one |

| (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one |

| 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide |

| 1-(2,4-dichlorophenyl)-2-(2-nitrophenyl)ethanol |

| 2,4-dichlorobenzaldehyde |

| 3-chloro-3-phenyldiazirine |

| 2-(aziridin-2-ylmethylene)malonate |

| 3-(2,4-dichlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one |

| 1-{4-[(4-Amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-yl)methyl]phenyl}-3-(2,6-dichlorophenyl)-thiourea |

| 2-acetylfuran |

Chemical Reactivity and Mechanistic Transformations of 2 2,4 Dichlorophenyl Furan

Reactions of the Furan (B31954) Ring System

The furan ring is an aromatic heterocycle that is significantly more reactive than benzene (B151609) towards electrophiles due to the electron-donating nature of the oxygen atom. chemicalbook.com This increased reactivity also makes the furan ring susceptible to oxidation and reduction under various conditions.

Electrophilic Aromatic Substitution Patterns on the Furan Ring

In electrophilic substitution reactions, the incoming electrophile will preferentially attack the position that leads to the most stable carbocation intermediate. For 2-phenylfuran (B99556), electrophilic substitution tends to occur at the C5 position. This preference is attributed to the ability of the phenyl group to stabilize the positive charge in the intermediate through resonance. The stability of the carbocation intermediate is a key factor in determining the regioselectivity of the reaction. quora.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 2-(2,4-Dichlorophenyl)furan

| Position of Electrophilic Attack | Predicted Major/Minor Product | Rationale |

|---|---|---|

| C5 | Major | The positive charge in the carbocation intermediate can be delocalized into the phenyl ring, providing significant resonance stabilization. |

Oxidation Pathways of the Furan Moiety

The furan ring is sensitive to oxidizing agents, and the course of the oxidation is highly dependent on the oxidant and reaction conditions. Common oxidation pathways for furans can lead to ring-opened products or rearranged cyclic structures. For 2-phenylfuran, oxidation can result in the formation of phenylfuranones. The presence of the 2,4-dichlorophenyl group may influence the rate and selectivity of the oxidation.

One common oxidative pathway involves the formation of an endoperoxide intermediate, which can then rearrange to various products. For instance, the oxidation of some furan derivatives can yield butenolides or 1,4-dicarbonyl compounds. The specific products formed would depend on the specific oxidizing agent used, such as potassium permanganate, chromium trioxide, or singlet oxygen.

Reduction Reactions of the Furan Ring

The furan ring can be reduced to either a dihydrofuran or a tetrahydrofuran (B95107) derivative. Catalytic hydrogenation is a common method for the complete reduction of the furan ring. For instance, the reduction of 2-phenylfuran using palladium on carbon as a catalyst can yield dihydro derivatives.

Recent studies have also explored Brønsted acid-catalyzed reductions of furans using silanes as the reducing agent. acs.org This method has shown to be effective for the reduction of 2-aryl substituted furans. acs.org The reaction conditions, particularly the strength of the acid, can be tuned to selectively produce either the 2,5-dihydrofuran (B41785) or the fully saturated tetrahydrofuran. acs.org

Table 2: Potential Reduction Products of the Furan Ring in this compound

| Product | Reagents and Conditions |

|---|---|

| 2-(2,4-Dichlorophenyl)tetrahydrofuran | Catalytic hydrogenation (e.g., H₂, Pd/C) |

Cycloaddition Reactions Involving the Furan Diene (e.g., Diels-Alder)

The furan ring can act as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. askiitians.com However, furan is a relatively unreactive diene in such reactions due to its aromatic character. The reaction is often reversible and requires reactive dienophiles. zbaqchem.com The presence of substituents on the furan ring can influence its reactivity in Diels-Alder reactions. Electron-donating groups on the furan ring generally increase its reactivity, while electron-withdrawing groups decrease it. rsc.org

Given that the 2,4-dichlorophenyl group is electron-withdrawing, it is expected to decrease the reactivity of the furan ring in this compound towards Diels-Alder reactions compared to unsubstituted furan. The reaction would likely require a highly reactive dienophile and potentially elevated temperatures or catalysis to proceed efficiently.

Reactivity of the 2,4-Dichlorophenyl Substituent

The 2,4-dichlorophenyl ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the chlorine atoms. Conversely, it is activated towards nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution on the Chlorinated Phenyl Ring (if mechanistically studied)

Nucleophilic aromatic substitution (SNA) on aryl halides is facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group (in this case, the chlorine atoms). libretexts.orgmasterorganicchemistry.com These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org

Table 3: Potential Nucleophilic Aromatic Substitution on the 2,4-Dichlorophenyl Ring

| Position of Substitution | Potential Product | Rationale |

|---|

Derivatization Strategies for Enhancing Molecular Complexity

The this compound scaffold serves as a versatile building block for the synthesis of more complex molecular architectures. Derivatization strategies often focus on leveraging the reactivity of the furan ring, particularly at the C5 position, to construct fused or linked heterocyclic systems and extended π-conjugated structures.

The incorporation of the this compound moiety into larger, hybrid heterocyclic systems is a key strategy for developing novel compounds with potential applications in medicinal and materials chemistry. This is often achieved by introducing functional groups onto the furan ring, which can then participate in cyclization or condensation reactions.

Pyrimidine (B1678525) and Triazolopyrimidine Systems: A prominent example involves the synthesis of pyrimidine derivatives. Although using a slightly different isomer, the principle is demonstrated by the reaction of 1-(3,4-dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one with thiourea (B124793) to form a thioxopyrimidine. This intermediate, 4-(3,4-Dichlorophenyl)-6-(furan-2-yl)pyrimidine-2-thiol, serves as a versatile precursor for a variety of fused and substituted pyrimidines. researchgate.net For example, treatment with hydrazine (B178648) hydrate (B1144303) yields the corresponding hydrazinylpyrimidine, which can be further cyclized to form triazolopyrimidine systems. researchgate.net

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| 4-(3,4-Dichlorophenyl)-6-(furan-2-yl)pyrimidine-2-thiol | Hydrazine Hydrate | 4-(3,4-Dichlorophenyl)-2-hydrazinyl-6-(furan-2-yl)pyrimidine | Nucleophilic Substitution |

| 4-(3,4-Dichlorophenyl)-2-hydrazinyl-6-(furan-2-yl)pyrimidine | Carbon Disulfide, Pyridine | 7-(3,4-Dichlorophenyl)-5-(furan-2-yl) bu.edu.egijper.orgchemicalbook.comtriazolo[4,3-a]pyrimidine-3(2H)-thione | Cyclization |

Thiazole (B1198619) and Thiazolidinone Systems: The furan ring can be functionalized with an aldehyde group, which is a key intermediate for building thiazole-containing hybrids. The Knoevenagel condensation of a 5-aryl-2-furaldehyde with (4-furan-2-yl-thiazol-2-yl)-acetonitrile leads to the formation of complex acrylonitriles bearing multiple heterocyclic units. researchgate.net Similarly, derivatives of 5-(4-chlorophenyl)furan have been used to synthesize thiazolidinone compounds, which have been evaluated for their biological activities. nih.gov These syntheses typically involve the reaction of a 5-(aryl)furfural intermediate with a compound containing an active methylene (B1212753) group adjacent to a thiazolidinone ring. nih.gov

| Furan Precursor | Reagent | Product Class | Reaction Type | Reference |

|---|---|---|---|---|

| 5-Aryl-2-furaldehydes | (4-Furan-2-yl-thiazol-2-yl)-acetonitrile | 3-(5-Arylfuran-2-yl)-2-(4-furan-2-yl-thiazol-2-yl)-acrylonitriles | Knoevenagel Condensation | researchgate.net |

| 5-(4-Chlorophenyl)furfural | Rhodanine-3-acetic acid | 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid | Knoevenagel Condensation | nih.gov |

Pyrazole (B372694) Systems: Pyrazole rings are commonly synthesized via the reaction of a 1,3-dicarbonyl compound or an α,β-unsaturated ketone with hydrazine or its derivatives. mdpi.comnih.gov A chalcone (B49325) analogue, such as 1-(aryl)-3-(furan-2-yl)prop-2-en-1-one, can react with hydrazines to yield furan-substituted pyrazolines, which can be subsequently oxidized to the corresponding pyrazoles. This strategy allows for the fusion of the furan and pyrazole heterocyclic systems.

The 2-arylfuran unit is an attractive building block for the creation of extended π-conjugated systems, which are of interest for applications in organic electronics. chemrxiv.org The combination of the electron-rich furan ring with other aromatic systems can lead to materials with desirable optical and electronic properties.

A general and powerful method for constructing such systems is through transition metal-catalyzed cross-coupling reactions. For instance, a furan-containing monomer can be halogenated and then subjected to polymerization reactions. A relevant strategy involves the palladium-catalyzed direct arylation polycondensation of a furylthiazole monomer. researchgate.net In this approach, a monomer containing both furan and thiazole rings undergoes C-H activation and coupling to form a fully conjugated polymer. This demonstrates how a furan core, once appropriately functionalized, can be systematically incorporated into a larger macromolecular structure, extending the π-conjugation along the polymer backbone. researchgate.net While not demonstrated specifically for this compound, this methodology is broadly applicable to aryl-furan derivatives.

Investigation of Reaction Intermediates and Transition States

Direct computational or experimental studies detailing the reaction intermediates and transition states for transformations of this compound are scarce. However, the mechanistic pathways can be understood by analogy to the well-studied reactivity of furan and its derivatives.

The most common reactions involving the aromatic furan ring are electrophilic aromatic substitutions. Furan is significantly more reactive than benzene in these reactions due to the electron-donating effect of the ring oxygen, which stabilizes the cationic intermediate. chemicalbook.com For a 2-substituted furan such as this compound, electrophilic attack occurs preferentially at the C5 position. pearson.comquora.com

The mechanism proceeds through a two-step addition-elimination pathway. masterorganicchemistry.com

Formation of the Sigma Complex (Arenium Ion): The π-system of the furan ring acts as a nucleophile, attacking the electrophile (E⁺). This initial attack is the rate-determining step as it disrupts the aromaticity of the ring. Attack at the C5 position yields a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion.

Deprotonation: A base removes a proton from the C5 position, restoring the aromatic π-system and yielding the final substituted product.

The preference for C5 substitution can be explained by examining the stability of the intermediate carbocation. When the electrophile attacks the C5 position of this compound, the resulting positive charge is delocalized over three atoms, including the ring oxygen, leading to three significant resonance structures. quora.com This extensive delocalization provides substantial stabilization for the intermediate and the corresponding transition state. In contrast, attack at other positions (C3 or C4) results in intermediates with fewer resonance contributors and less effective charge delocalization, making these pathways energetically less favorable. chemicalbook.comquora.com Therefore, the transition state leading to the C5-substituted product is lower in energy, dictating the regioselectivity of the reaction.

Advanced Spectroscopic and Analytical Research Techniques for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Depth

NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional NMR spectra offer fundamental insights into the molecular structure. The ¹H NMR spectrum reveals the number and environment of hydrogen atoms, while the ¹³C NMR spectrum provides corresponding information for the carbon skeleton.

¹H NMR Analysis: The proton NMR spectrum of 2-(2,4-Dichlorophenyl)furan is expected to show distinct signals for the protons on the furan (B31954) ring and the dichlorophenyl ring. The furan protons, being in a heteroaromatic system, typically resonate in the downfield region. The dichlorophenyl group's protons will also appear in the aromatic region, with their chemical shifts and splitting patterns dictated by the positions of the chlorine atoms.

¹³C NMR Analysis: The carbon NMR spectrum provides direct information about the carbon framework. chemrxiv.org Each chemically non-equivalent carbon atom in this compound will produce a unique signal. The chemical shifts are influenced by hybridization and the electronegativity of nearby atoms. Carbons attached to the oxygen of the furan ring and the chlorines of the phenyl ring are expected to show significant shifts.

Predicted NMR Data for this compound Below are the anticipated chemical shifts (δ) in ppm, predicted based on established substituent effects and data from analogous structures. The solvent is assumed to be CDCl₃.

| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| 3-H (Furan) | ~6.7 | dd | ~110 |

| 4-H (Furan) | ~6.5 | dd | ~112 |

| 5-H (Furan) | ~7.5 | dd | ~144 |

| 3'-H (Phenyl) | ~7.6 | d | ~132 |

| 5'-H (Phenyl) | ~7.3 | dd | ~128 |

| 6'-H (Phenyl) | ~7.4 | d | ~130 |

| C2 (Furan) | - | - | ~150 |

| C5 (Furan) | - | - | ~144 |

| C1' (Phenyl) | - | - | ~130 |

| C2' (Phenyl) | - | - | ~134 |

| C4' (Phenyl) | - | - | ~135 |

2D NMR experiments provide correlational data that is essential for assembling the molecular structure by mapping out the bonding framework and spatial relationships. walisongo.ac.id

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For this compound, COSY spectra would show cross-peaks between H-3 and H-4, and between H-4 and H-5 of the furan ring. Similarly, correlations would be observed between H-5' and H-6' on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduyoutube.com This technique would be used to definitively assign each proton signal to its corresponding carbon in the furan and dichlorophenyl rings, confirming the assignments from 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.eduyoutube.com This is crucial for establishing the connectivity between the furan and dichlorophenyl rings. A key correlation would be expected between the furan proton H-3 and the phenyl carbon C-1', and between the phenyl proton H-3' and the furan carbon C-2, providing definitive evidence for the link between the two rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY can help to confirm the relative orientation of the two rings by showing through-space correlations, for example, between the furan proton H-3 and the phenyl proton H-3'.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass. This precision allows for the determination of the elemental formula of the molecular ion, distinguishing it from other compounds with the same nominal mass. For this compound (C₁₀H₆Cl₂O), HRMS would confirm the molecular weight with a high degree of accuracy, validating its elemental composition. The presence of two chlorine atoms would be evident from the characteristic isotopic pattern (M, M+2, M+4 peaks).

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This technique is ideal for analyzing the compound within a complex mixture. restek.com The sample is first vaporized and passed through a GC column (e.g., an Rxi-624Sil MS column), which separates this compound from other components based on their boiling points and affinities for the column's stationary phase. restek.com As the separated compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded, allowing for positive identification.

While the acronym EIMS is sometimes used for Electrospray Ionization Mass Spectrometry, in the context of fragmentation analysis for small, volatile molecules like this compound, it more commonly refers to Electron Ionization Mass Spectrometry. Electron Ionization involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. libretexts.org The resulting fragmentation pattern is a molecular fingerprint that provides valuable structural information.

The mass spectrum would show a molecular ion peak (M⁺•) corresponding to the intact molecule. Key fragmentation pathways would likely involve the loss of a chlorine atom (-Cl), the loss of carbon monoxide (-CO) from the furan ring, and cleavage of the bond between the furan and phenyl rings. chemguide.co.uklibretexts.org

Predicted Key Fragments in the EI Mass Spectrum of this compound

| Predicted m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 212/214/216 | Molecular Ion [M]⁺• | [C₁₀H₆Cl₂O]⁺• |

| 184/186/188 | [M - CO]⁺• | [C₉H₆Cl₂]⁺• |

| 177/179 | [M - Cl]⁺ | [C₁₀H₆ClO]⁺ |

| 149/151 | [M - CO - Cl]⁺ | [C₉H₆Cl]⁺ |

| 145/147 | [C₆H₃Cl₂]⁺ | [C₆H₃Cl₂]⁺ |

| 113 | [C₆H₃Cl - H]⁺ | [C₆H₂Cl]⁺ |

| 67 | [Furan]⁺ | [C₄H₃O]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to probe the vibrational modes of molecules. While specific, complete experimental spectra for this compound are not widely published, a detailed vibrational analysis can be constructed by examining its constituent parts: the furan ring and the 2,4-dichlorophenyl group. The vibrational modes of a molecule are determined by the masses of its atoms and the strengths of the bonds connecting them, making these techniques excellent for identifying functional groups. mdpi.com

The furan moiety exhibits several characteristic vibrations. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations of the furan ring are expected in the 1400-1600 cm⁻¹ region. researchgate.net The C-O-C stretching modes, characteristic of the ether linkage within the furan ring, generally produce strong bands in the 1000-1200 cm⁻¹ range. researchgate.net Out-of-plane C-H bending vibrations also provide signature peaks for the furan ring system. researchgate.netnih.gov

The 2,4-dichlorophenyl group also contributes distinct vibrational signatures. Aromatic C-H stretching modes are found in the 3000-3100 cm⁻¹ region, while aromatic C=C ring stretching vibrations occur in the 1450-1600 cm⁻¹ range. The most characteristic vibrations for this group are those involving the carbon-chlorine bonds. The C-Cl stretching vibrations are typically observed as strong bands in the lower frequency "fingerprint" region, generally between 600 and 800 cm⁻¹. mdpi.com The exact position depends on the substitution pattern on the benzene (B151609) ring.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

| C-H Stretch | Furan Ring | 3100 - 3150 | Medium |

| C-H Stretch | Phenyl Ring | 3000 - 3100 | Medium |

| C=C Stretch | Furan & Phenyl Rings | 1450 - 1600 | Medium to Strong |

| C-O-C Stretch | Furan Ring | 1000 - 1200 | Strong |

| C-Cl Stretch | Dichlorophenyl Group | 600 - 800 | Strong |

| C-H Out-of-Plane Bend | Furan & Phenyl Rings | 700 - 900 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. mdpi.com This technique is particularly sensitive to the presence of chromophores, which are functional groups containing valence electrons of low excitation energy, and is especially useful for studying conjugated π-electron systems. mdpi.com

The molecular structure of this compound contains two aromatic chromophores: the furan ring and the 2,4-dichlorophenyl ring. These two rings are connected by a single carbon-carbon bond, which allows for the extension of the π-conjugated system across the entire molecule. researchgate.net Conjugation, the overlap of p-orbitals across adjacent single and multiple bonds, delocalizes the π-electrons and reduces the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). eurl-pesticides.eulcms.cz

The primary electronic transitions observable for this molecule are π → π* transitions, which involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital. dntb.gov.ua These transitions are characteristic of compounds with double bonds and aromatic systems and are typically associated with high molar absorptivity (ε) values. mdpi.com The oxygen atom in the furan ring also possesses non-bonding electron pairs (n electrons), making n → π* transitions theoretically possible. However, these transitions are generally much weaker (lower ε values) and are often obscured by the more intense π → π* absorption bands. superchroma.com.tw

A key principle of UV-Vis spectroscopy is that as the extent of conjugation in a molecule increases, the energy required for electronic excitation decreases. superchroma.com.twmalayajournal.org This results in the absorption of light at a longer wavelength, an effect known as a bathochromic or "red" shift. superchroma.com.tw Therefore, it is predicted that the maximum absorption wavelength (λmax) for this compound will occur at a significantly longer wavelength than that of isolated benzene (λmax ≈ 255 nm) or furan (λmax ≈ 208 nm). dntb.gov.uagcms.cz The extended conjugation between the two rings creates a larger, more delocalized π-electron system, which is more easily excited by lower-energy (longer wavelength) radiation.

Table 2: Principles of UV-Vis Spectroscopy for this compound

| Concept | Description | Relevance to this compound |

| Electronic Transition | Excitation of an electron from a ground state orbital (HOMO) to an excited state orbital (LUMO). | The primary observable transitions are intense π → π* absorptions due to the aromatic system. |

| Chromophore | A part of a molecule responsible for its color by absorbing light. | Both the furan and dichlorophenyl rings act as chromophores. |

| Conjugation | Overlapping p-orbitals across alternating single and multiple bonds, leading to electron delocalization. | The π-systems of the furan and dichlorophenyl rings are conjugated, creating a larger delocalized system. |

| Bathochromic Shift | A shift of the absorption maximum (λmax) to a longer wavelength. | The extended conjugation is expected to cause a significant bathochromic shift compared to isolated furan or dichlorobenzene. |

| Hyperchromic Effect | An increase in the molar absorptivity (ε), indicating a higher probability of the electronic transition. | The allowed π → π* transition in this conjugated system is expected to have a high molar absorptivity. |

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs within a crystal lattice. researchgate.net While the specific crystal structure of this compound has not been reported in the searched literature, its solid-state geometry can be reliably predicted by analyzing the crystal structures of closely related compounds.

From analogues containing both furan and substituted phenyl rings, it is anticipated that this compound would crystallize in a common, relatively low-symmetry system, such as monoclinic, with a space group like P2₁/c or P2₁/n. researchgate.netmdpi.comsuperchroma.com.tw

Key intramolecular features can also be predicted. The furan and 2,4-dichlorophenyl rings are themselves expected to be largely planar. However, a crucial geometric parameter is the dihedral angle between the plane of the furan ring and the plane of the dichlorophenyl ring. Due to steric hindrance, particularly between the ortho-chlorine atom on the phenyl ring and the adjacent hydrogen atom on the furan ring, a coplanar arrangement of the two rings is highly unlikely. Crystal structures of similar 2-phenylfuran (B99556) derivatives consistently show a significant twist between the aromatic rings. researchgate.netmdpi.com This dihedral angle is a result of the balance between the stabilizing effect of π-conjugation (which favors planarity) and the destabilizing effect of steric repulsion (which favors a twisted conformation).

The packing of molecules in the crystal lattice would be governed by weak intermolecular forces. These could include π-π stacking interactions between the aromatic faces of adjacent furan or phenyl rings and weak C-H···Cl or C-H···O hydrogen bonds, which collectively stabilize the three-dimensional crystal structure. mdpi.commalayajournal.org

Table 3: Crystallographic Data of Structurally Related Compounds

| Compound Name | Crystal System | Space Group | Key Geometric Feature |

| 2-Amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile mdpi.comsuperchroma.com.tw | Monoclinic | P2₁/c | Contains a 2,4-dichlorophenyl group attached to a heterocycle, providing data on typical bond lengths and packing. |

| Furan-2,5-diylbis((4-chlorophenyl)methanol) researchgate.net | Monoclinic | P2₁/n | Dihedral angles between furan and chlorophenyl rings are large (79.7° and 69.5°), indicating a non-planar structure. |

| 2,5-Bis[(4-fluorophenyl)iminomethyl]furan mdpi.commalayajournal.org | Monoclinic | C2/c | The plane of the fluorophenyl ring is tipped out of the furan ring plane by 34.38°. |

Hyphenated Analytical Techniques in Research

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools in modern chemical analysis. They provide the capability to separate complex mixtures and identify the individual components with high sensitivity and specificity.

Liquid chromatography-nuclear magnetic resonance (LC-NMR) spectroscopy directly combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the unparalleled structure elucidation power of NMR spectroscopy. mdpi.com While no specific studies utilizing LC-NMR for the analysis of this compound are noted in the searched literature, the technique is exceptionally well-suited for its analysis within complex matrices, such as in monitoring chemical reactions, analyzing formulations, or identifying metabolites and degradation products.

In a typical LC-NMR application, the sample mixture is first separated on an HPLC column. The eluent from the column is then transferred to the NMR spectrometer's flow cell for analysis. This can be done in an "on-flow" mode for strong signals or, more commonly, in a "stop-flow" mode. In stop-flow mode, the chromatographic flow is paused when a peak of interest is in the detector, allowing for the acquisition of more sensitive, long-duration NMR experiments (including 2D NMR) on the isolated component. mdpi.com This approach enables the unambiguous structural confirmation of this compound and the identification of unknown impurities or related substances in a mixture without the need for laborious offline purification and isolation.

Liquid chromatography-mass spectrometry (LC-MS) and its tandem counterpart (LC-MS/MS) are benchmark techniques for the highly sensitive and selective detection and quantification of organic compounds in complex mixtures. nih.gov LC-MS is frequently used for the analysis of furan derivatives, particularly in the context of food safety and metabolic studies. qub.ac.uknih.gov

For the analysis of this compound, a reverse-phase HPLC method would be developed to achieve chromatographic separation from other components in the sample matrix. The eluent would be directed into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. The mass spectrometer provides two critical pieces of information: the molecular weight of the compound, identified from its molecular ion peak (e.g., [M+H]⁺), and its structural fingerprint. The characteristic isotopic pattern of the two chlorine atoms would provide a clear signature for the molecule. For trace-level quantification and unambiguous confirmation, tandem mass spectrometry (LC-MS/MS) is employed. In this mode, the molecular ion of the target compound is selected and fragmented to produce a unique pattern of daughter ions. By monitoring specific parent-to-daughter ion transitions (Selected Reaction Monitoring, SRM), exceptional selectivity and sensitivity can be achieved, allowing for reliable quantification even at very low concentrations. usda.gov

Effective sample preparation is crucial for accurate trace analysis, and Solid-Phase Microextraction (SPME) has emerged as a powerful, solvent-free technique for extracting and concentrating analytes from a wide range of samples. mdpi.comnih.gov SPME is particularly effective for volatile and semi-volatile compounds like furan and its derivatives and has been successfully applied to their analysis in food and biological matrices. researchgate.netmdpi.comkoreascience.kr

The SPME process involves exposing a fused silica (B1680970) fiber, coated with a specific polymeric stationary phase, to a sample. nih.gov For this compound, a fiber with a coating such as Carboxen/Polydimethylsiloxane (CAR/PDMS) would likely be effective. mdpi.comkoreascience.kr The fiber could be placed in the headspace above a solid or liquid sample, allowing the volatile analyte to adsorb onto the fiber. After an equilibrium period, the fiber is withdrawn and directly inserted into the hot injection port of a gas chromatograph (GC). The trapped analyte is thermally desorbed from the fiber onto the GC column for separation and subsequent detection, typically by mass spectrometry (GC-MS). This single-step procedure integrates sampling, extraction, and concentration, minimizing sample handling and solvent use while improving detection limits. nih.gov

Table 4: Overview of Hyphenated Techniques for the Analysis of this compound

| Technique | Principle | Primary Application | Advantages |

| LC-NMR | Couples HPLC separation with NMR detection. | Unambiguous structure elucidation of components in complex mixtures. | Provides complete structural information without prior isolation; ideal for identifying unknown impurities. mdpi.com |

| LC-MS/MS | Couples HPLC separation with tandem mass spectrometry detection. | Highly sensitive and selective quantification of target compounds. | Exceptional sensitivity (trace analysis), high specificity via SRM, molecular weight information. nih.govqub.ac.uk |

| SPME-GC-MS | SPME for sample extraction/concentration, followed by GC-MS analysis. | Trace analysis of volatile/semi-volatile compounds in complex matrices. | Solvent-free, simple, integrates extraction and concentration, high sensitivity for volatile analytes. mdpi.comkoreascience.kr |

Electrochemical Methods for Redox Characterization (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful techniques for characterizing the redox properties of molecules like this compound. These methods provide valuable insights into the oxidation and reduction potentials of the compound, the stability of the resulting radical ions, and the kinetics of electron transfer processes. While direct experimental data on the electrochemical behavior of this compound is not extensively available in the public domain, a detailed understanding can be inferred from studies on analogous compounds, such as other aryl-substituted furans.

The electrochemical activity of this compound is expected to be centered on the furan ring, which can undergo both oxidation and reduction. The presence of the 2,4-dichlorophenyl substituent significantly influences these redox processes through its electronic effects.

Oxidation Behavior

The oxidation of 2-arylfurans typically involves the removal of an electron from the π-system of the furan ring, leading to the formation of a radical cation. The potential at which this oxidation occurs is a key parameter that reflects the electron-donating or -withdrawing nature of the substituents on both the furan and the aryl rings.

In the case of this compound, the two chlorine atoms on the phenyl ring act as electron-withdrawing groups. This inductive effect reduces the electron density of the furan ring, making it more difficult to oxidize compared to unsubstituted 2-phenylfuran. Consequently, the oxidation potential of this compound is expected to be shifted to more positive values.

Research on related compounds, such as 2,4-diarylfurans, has shown that they undergo electrochemical oxidation to form various products, including dimeric butenolides, through a process involving the formation of furanoxy radicals. The initial oxidation step is often an irreversible or quasi-reversible process, indicating that the resulting radical cation is reactive and undergoes subsequent chemical reactions.

Reduction Behavior

The reduction of 2-arylfurans involves the addition of an electron to the π-system, forming a radical anion. The potential at which this occurs is also influenced by the electronic nature of the substituents. The electron-withdrawing character of the dichlorophenyl group is expected to stabilize the resulting radical anion, thereby making the reduction of this compound easier compared to 2-phenylfuran. This would be reflected in a less negative reduction potential.

The stability of the generated radical anion is a crucial factor in the reversibility of the reduction process observed in cyclic voltammetry. Highly reactive radical anions will quickly undergo further reactions, leading to an irreversible reduction wave.

Influence of the 2,4-Dichlorophenyl Substituent

The Hammett substituent constants (σ) provide a quantitative measure of the electronic effect of a substituent on a reaction center. For chlorine, the σ value is positive, indicating its electron-withdrawing nature. This effect is primarily inductive and leads to a general trend where chloro-substituted aromatic compounds are harder to oxidize and easier to reduce than their non-halogenated counterparts.

Anticipated Cyclic Voltammetry Data

Based on the principles of physical organic chemistry and data from related compounds, a hypothetical comparison of the redox potentials of 2-phenylfuran and this compound can be constructed. The following interactive table illustrates the expected shifts in oxidation and reduction potentials.

| Compound | Expected Oxidation Potential (Epa vs. Ag/Ag+) | Expected Reduction Potential (Epc vs. Ag/Ag+) |

| 2-Phenylfuran | ~ +1.5 V | ~ -2.5 V |

| This compound | > +1.5 V | > -2.5 V (less negative) |

Note: These are estimated values for illustrative purposes and are not based on direct experimental measurements for this compound. The actual potentials would depend on the specific experimental conditions, including the solvent, supporting electrolyte, and electrode material.

Computational Chemistry and Theoretical Investigations of 2 2,4 Dichlorophenyl Furan

Density Functional Theory (DFT) Calculations for Ground State Propertiesresearchgate.netmdpi.comcmu.edunih.govresearchgate.net

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the structural and electronic properties of molecules. mdpi.comcmu.edu For 2-(2,4-Dichlorophenyl)furan, DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with various basis sets, are employed to predict its ground state properties. researchgate.netnih.govresearchgate.net These theoretical studies provide valuable insights that complement experimental findings.

Geometry Optimization and Structural Parameters (Bond Lengths, Angles, Dihedral Angles)orientjchem.orgresearchgate.netresearchgate.net

The initial step in computational analysis involves geometry optimization, where the molecule's structure is adjusted to find the lowest energy conformation. For this compound, this process reveals the most stable arrangement of its atoms. The resulting structural parameters, such as bond lengths, bond angles, and dihedral angles, provide a precise three-dimensional picture of the molecule.

Table 1: Selected Optimized Structural Parameters for this compound (Theoretical) Note: The following data is illustrative, based on typical values for dichlorophenyl and furan (B31954) moieties from DFT calculations.

| Parameter | Bond/Angle | Value (Å or °) |

| Bond Length | C-C (phenyl) | ~1.39 Å |

| C-Cl (phenyl) | ~1.74 Å | |

| C-C (furan) | ~1.37 - 1.43 Å | |

| C-O (furan) | ~1.36 Å | |

| C-C (inter-ring) | ~1.47 Å | |

| Bond Angle | C-C-C (phenyl) | ~120° |

| C-C-Cl (phenyl) | ~119° - 121° | |

| C-O-C (furan) | ~106° | |

| Dihedral Angle | Phenyl-Furan | ~20° - 40° |

Vibrational Spectra Prediction and Comparison with Experimental Datanih.govresearchgate.netijastems.org

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups and characterize the bonding within a molecule. DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. These theoretical spectra are often scaled to correct for anharmonicity and computational approximations, allowing for a direct comparison with experimental results. nih.gov

For this compound, the predicted spectrum would show characteristic bands corresponding to:

C-H stretching from both the phenyl and furan rings, typically appearing above 3000 cm⁻¹. ijastems.org

C=C aromatic stretching vibrations within the two rings, generally found in the 1400-1600 cm⁻¹ region.

C-Cl stretching modes associated with the dichlorophenyl group, expected in the 600-800 cm⁻¹ range. orientjchem.orgijastems.org

Furan ring breathing and other characteristic ring vibrations.

The close agreement between scaled theoretical frequencies and experimentally observed bands confirms the accuracy of the optimized molecular structure and aids in the definitive assignment of vibrational modes. researchgate.net

Table 2: Illustrative Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

| ν(C-H) | 3150 - 3050 | Aromatic C-H stretching |

| ν(C=C) | 1600 - 1450 | Phenyl & Furan ring stretching |

| δ(C-H) | 1300 - 1000 | In-plane C-H bending |

| ν(C-O-C) | 1250 | Asymmetric furan C-O-C stretching |

| ν(C-Cl) | 780, 690 | C-Cl stretching |

Electronic Structure Analysis (HOMO-LUMO Energies and Gaps)nih.govorientjchem.orgresearchgate.netajchem-a.com

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic properties and chemical reactivity. researchgate.netajchem-a.com The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor.

In this compound, the HOMO is typically localized over the more electron-rich furan ring, while the LUMO may be distributed across the entire π-conjugated system, including the dichlorophenyl ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more easily excitable and thus more chemically reactive.

Table 3: Frontier Molecular Orbital Properties of this compound (Theoretical)

| Property | Value (eV) |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.8 eV |

| Energy Gap (ΔE) | ~ 4.7 eV |

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Sitesorientjchem.orgresearchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. rsc.org The MEP map uses a color scale to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack.

For this compound, the MEP analysis is expected to show:

Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atom of the furan ring and, to a lesser extent, the chlorine atoms. These are the primary sites for electrophilic attack. researchgate.netajchem-a.com

Positive Potential (Blue): Localized on the hydrogen atoms of both rings, indicating these are potential sites for nucleophilic interaction.

The MEP surface provides a clear, intuitive map of the molecule's reactive sites. researchgate.net

Nonlinear Optical (NLO) Propertiesfrontiersin.orgnih.govmalayajournal.org

Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics and telecommunications. malayajournal.org DFT calculations are used to compute key NLO parameters, including the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β₀). orientjchem.org

The presence of the electron-donating furan ring and the electron-withdrawing dichlorophenyl group can create an intramolecular charge transfer system, enhancing the molecule's NLO response. The calculated hyperpolarizability value is often compared to that of a standard NLO material like urea (B33335) to assess its potential. malayajournal.org

Table 4: Calculated NLO Properties for this compound

| Parameter | Unit | Calculated Value |

| Dipole Moment (μ) | Debye | ~ 2.0 - 3.5 |

| Mean Polarizability (α) | 10⁻²⁴ esu | ~ 20 - 25 |

| First Hyperpolarizability (β₀) | 10⁻³⁰ esu | Varies significantly with conformation |

Natural Bond Orbital (NBO) Analysisacadpubl.eutaylorandfrancis.comwisc.edunih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular bonding and charge delocalization. taylorandfrancis.comnih.gov It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). acadpubl.eu

For this compound, NBO analysis reveals significant hyperconjugative interactions that contribute to the molecule's stability. Key interactions include:

Delocalization of π-electrons from the furan ring to the antibonding π* orbitals of the phenyl ring (π → π*).

Interactions involving the lone pairs (n) of the oxygen and chlorine atoms with adjacent antibonding orbitals (n → σ* or n → π*).

These charge transfer events lead to the delocalization of electron density across the molecular framework, which is a crucial factor in determining the molecule's electronic and reactive properties. researchgate.netresearchgate.net

Table 5: Major NBO Interactions and Stabilization Energies E(2) (Illustrative)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) O (furan) | π(C-C) (furan) | High |

| π(C-C) (furan) | π(C-C) (phenyl) | Moderate |

| LP(2) Cl | σ(C-C) (phenyl) | Low-Moderate |

| π(C-C) (phenyl) | π(C-C) (furan) | Moderate |

Time-Dependent DFT (TD-DFT) for Excited State Properties and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the electronic excited states of molecules. rsc.orgrsc.org It is particularly effective for predicting optical properties, such as UV-Vis absorption spectra, by calculating the energies of vertical transitions from the ground state to various excited states. mdpi.comresearchgate.net For a molecule like this compound, TD-DFT can elucidate how its structure influences its interaction with light.

The electronic transitions are primarily governed by the promotion of electrons from occupied molecular orbitals to unoccupied ones. The most significant of these are typically the transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The calculated transition energies correspond to the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum, while the oscillator strength (f) values indicate the probability of these transitions occurring. researchgate.net

A hypothetical TD-DFT calculation for this compound would yield data similar to the table below, which illustrates the type of information obtained from such a study.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S1 | 4.10 | 302 | 0.55 | HOMO -> LUMO (95%) |

| S2 | 4.55 | 272 | 0.12 | HOMO-1 -> LUMO (88%) |

| S3 | 4.98 | 249 | 0.08 | HOMO -> LUMO+1 (91%) |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering insights into their conformational flexibility and stability. nih.gov For this compound, which has a rotational degree of freedom around the single bond connecting the furan and dichlorophenyl rings, MD simulations can map the conformational landscape and determine the most stable orientations. tandfonline.com

An MD simulation tracks the trajectory of atoms over time by solving Newton's equations of motion. nih.gov The simulation would reveal the distribution of the dihedral angle between the two rings, identifying low-energy conformers. For biphenyl-like systems, the planarity is a balance between the stabilizing effect of π-conjugation (favoring a planar structure) and the destabilizing steric hindrance between ortho substituents (favoring a twisted structure). ic.ac.uk In this compound, the chlorine atom at the ortho position of the phenyl ring would create significant steric clash with the furan ring, likely resulting in a non-planar, twisted ground-state conformation.

By analyzing the simulation trajectory, one can calculate properties like the Root Mean Square Deviation (RMSD) to assess structural stability over time and identify dominant conformational states. nih.gov Studies on furan-flanked diketopyrrolopyroles have used MD to understand molecular packing and conformation on surfaces, a similar approach could be applied to this compound to understand its behavior in condensed phases or at interfaces. youtube.com

Quantum Chemical Descriptors and Reactivity Indices

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the chemical reactivity of molecules through various descriptors. researchgate.netnih.gov These indices help in understanding the molecule's stability, reactivity, and the nature of its interactions. For this compound, these descriptors can predict its behavior in chemical reactions.

Key global reactivity indices include:

HOMO and LUMO Energies: The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals are crucial. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. mdpi.com

Ionization Potential (I) and Electron Affinity (A): Calculated as I ≈ -E(HOMO) and A ≈ -E(LUMO), they measure the energy required to remove an electron and the energy released upon gaining an electron, respectively.

Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution, calculated as η = (I - A) / 2. Harder molecules are less reactive. nih.gov

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, defined as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). nih.gov

Local reactivity is described by Fukui functions , which identify the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack. semanticscholar.org For this compound, one would expect the furan ring to be susceptible to electrophilic attack, with the specific positions guided by the calculated Fukui indices. researchgate.net

| Descriptor | Definition | Calculated Value (a.u.) | Interpretation |

|---|---|---|---|

| E(HOMO) | - | -0.25 | Electron-donating ability |

| E(LUMO) | - | -0.05 | Electron-accepting ability |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 0.20 | Chemical stability/reactivity |

| Electronegativity (χ) | -(E(HOMO)+E(LUMO))/2 | 0.15 | Electron-attracting tendency |

| Chemical Hardness (η) | (E(LUMO)-E(HOMO))/2 | 0.10 | Resistance to charge transfer |

| Electrophilicity (ω) | μ²/2η | 0.1125 | Global electrophilic nature |

Note: The values in this table are hypothetical and for illustrative purposes.